molecular formula C13H8F3N5O2 B2775178 N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415582-63-5

N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2775178
CAS No.: 2415582-63-5
M. Wt: 323.235
InChI Key: AMURGUHGTIPNLJ-UHFFFAOYSA-N
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Description

“N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” is an organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on spectral data and elemental analyses . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its empirical formula, molecular weight, and other properties . For instance, its empirical formula is C13H9F3N4, and its molecular weight is 278.23 .

Mechanism of Action

The mechanism of action of “N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” can be inferred from similar compounds. For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

Future Directions

The future directions for “N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” could involve further exploration of its pharmacological activities. For instance, the diverse pharmacological activities of similar compounds, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, etc.) and antitubercular agents, have been reported . This suggests potential avenues for future research and development of “this compound” as a therapeutic agent.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-3-1-8(2-4-9)18-12(22)10-5-6-11-19-17-7-21(11)20-10/h1-7H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMURGUHGTIPNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN3C=NN=C3C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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